molecular formula C11H18O B104552 1-Adamantanemethanol CAS No. 17471-43-1

1-Adamantanemethanol

Cat. No. B104552
CAS RN: 17471-43-1
M. Wt: 166.26 g/mol
InChI Key: MDVGOOIANLZFCP-UHFFFAOYSA-N
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Patent
US06166264

Procedure details

The procedure of Example 1 was repeated, except that 1 millimole of 1-hydroxymethyladamantane was used instead of 1-decanol and 6 ml of 1,2-dichloroethane was employed in lieu of trifluoromethylbenzene, to give 1-adamantanecarbaldehyde in a conversion rate of 1-hydroxymethyladamantane of 76% (yield 58%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]12[CH2:12][CH:7]3[CH2:8][CH:9]([CH2:11][CH:5]([CH2:6]3)[CH2:4]1)[CH2:10]2.FC(C1C=CC=CC=1)(F)F>ClCCCl>[C:3]12([CH:2]=[O:1])[CH2:10][CH:9]3[CH2:8][CH:7]([CH2:6][CH:5]([CH2:11]3)[CH2:4]1)[CH2:12]2.[OH:1][CH2:2][C:3]12[CH2:12][CH:7]3[CH2:6][CH:5]([CH2:11][CH:9]([CH2:8]3)[CH2:10]1)[CH2:4]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC12CC3CC(CC(C1)C3)C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(F)(F)C1=CC=CC=C1
Step Three
Name
Quantity
6 mL
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)C=O
Name
Type
product
Smiles
OCC12CC3CC(CC(C1)C3)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06166264

Procedure details

The procedure of Example 1 was repeated, except that 1 millimole of 1-hydroxymethyladamantane was used instead of 1-decanol and 6 ml of 1,2-dichloroethane was employed in lieu of trifluoromethylbenzene, to give 1-adamantanecarbaldehyde in a conversion rate of 1-hydroxymethyladamantane of 76% (yield 58%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]12[CH2:12][CH:7]3[CH2:8][CH:9]([CH2:11][CH:5]([CH2:6]3)[CH2:4]1)[CH2:10]2.FC(C1C=CC=CC=1)(F)F>ClCCCl>[C:3]12([CH:2]=[O:1])[CH2:10][CH:9]3[CH2:8][CH:7]([CH2:6][CH:5]([CH2:11]3)[CH2:4]1)[CH2:12]2.[OH:1][CH2:2][C:3]12[CH2:12][CH:7]3[CH2:6][CH:5]([CH2:11][CH:9]([CH2:8]3)[CH2:10]1)[CH2:4]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC12CC3CC(CC(C1)C3)C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(F)(F)C1=CC=CC=C1
Step Three
Name
Quantity
6 mL
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)C=O
Name
Type
product
Smiles
OCC12CC3CC(CC(C1)C3)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06166264

Procedure details

The procedure of Example 1 was repeated, except that 1 millimole of 1-hydroxymethyladamantane was used instead of 1-decanol and 6 ml of 1,2-dichloroethane was employed in lieu of trifluoromethylbenzene, to give 1-adamantanecarbaldehyde in a conversion rate of 1-hydroxymethyladamantane of 76% (yield 58%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]12[CH2:12][CH:7]3[CH2:8][CH:9]([CH2:11][CH:5]([CH2:6]3)[CH2:4]1)[CH2:10]2.FC(C1C=CC=CC=1)(F)F>ClCCCl>[C:3]12([CH:2]=[O:1])[CH2:10][CH:9]3[CH2:8][CH:7]([CH2:6][CH:5]([CH2:11]3)[CH2:4]1)[CH2:12]2.[OH:1][CH2:2][C:3]12[CH2:12][CH:7]3[CH2:6][CH:5]([CH2:11][CH:9]([CH2:8]3)[CH2:10]1)[CH2:4]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC12CC3CC(CC(C1)C3)C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(F)(F)C1=CC=CC=C1
Step Three
Name
Quantity
6 mL
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)C=O
Name
Type
product
Smiles
OCC12CC3CC(CC(C1)C3)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.